N-(4-fluorophenyl)-2-(3-methoxyphenoxy)acetamide is a synthetic organic compound recognized for its potential applications in medicinal chemistry and agricultural science. This compound features a unique structure that combines a fluorophenyl moiety with a methoxyphenoxy acetamide core, making it a subject of interest in various chemical and biological studies.
The compound is synthesized through various chemical reactions involving 4-fluoroaniline and 3-methoxyphenoxyacetic acid, often using coupling agents to facilitate the reaction. Its structural characteristics and synthesis methods have been documented in several scientific publications, emphasizing its relevance in contemporary research .
N-(4-fluorophenyl)-2-(3-methoxyphenoxy)acetamide belongs to the class of acetamides, specifically those containing aromatic substituents. It is classified as an organic compound due to its carbon-based structure and is further categorized under phenoxy derivatives, which are known for their diverse biological activities.
The synthesis of N-(4-fluorophenyl)-2-(3-methoxyphenoxy)acetamide typically involves the following steps:
In an industrial context, this synthesis may be scaled up using batch reactors equipped with precise temperature and pressure controls. Automated systems are often employed for reagent addition and reaction monitoring to maximize yield and purity.
The molecular formula of N-(4-fluorophenyl)-2-(3-methoxyphenoxy)acetamide is . The structure consists of a fluorinated phenyl group attached to an acetamide group, which in turn is connected to a methoxy-substituted phenoxy group.
Crystallographic studies have provided insights into its three-dimensional arrangement, revealing intermolecular interactions that stabilize its solid-state structure .
N-(4-fluorophenyl)-2-(3-methoxyphenoxy)acetamide can participate in several chemical reactions:
The mechanism of action for N-(4-fluorophenyl)-2-(3-methoxyphenoxy)acetamide is primarily studied in the context of its biological activities. While specific pathways may vary based on the target organism or system, it has been noted for its potential anticancer properties by inhibiting cell proliferation through modulation of signaling pathways involved in cell growth and apoptosis .
Relevant analyses indicate that the compound exhibits significant intermolecular hydrogen bonding, contributing to its stability and crystallinity.
N-(4-fluorophenyl)-2-(3-methoxyphenoxy)acetamide has several scientific applications:
N-(4-fluorophenyl)-2-(3-methoxyphenoxy)acetamide is a systematically named organic compound under IUPAC conventions. The name delineates its core structural features:
Its molecular formula is C₁₅H₁₄FNO₃ (MW: 275.28 g/mol), confirmed via high-resolution mass spectrometry [4]. The structure integrates two distinct pharmacophores: a fluorinated phenyl ring and a methoxy-substituted phenoxy moiety. This design confers unique electronic and steric properties relative to simpler acetamides (e.g., acetamide, CH₃CONH₂) or mono-aromatic variants like N-(3-fluorophenyl)-2-(4-methoxyphenyl)acetamide [2] [3]. The carbonyl (C=O) and ether (C–O–C) groups create hydrogen-bond acceptors, while the fluorine atom enhances polarity and influences ring electron density [8] [10].
Table 1: Structural Comparison with Representative Acetamides
Compound | Molecular Formula | Key Substituents | LogPa |
---|---|---|---|
Acetamide | CH₃CONH₂ | None | -1.26 |
N-(3-fluorophenyl)acetamide | C₈H₈FNO | 3-Fluorophenyl | 1.32 |
N-(4-fluorophenyl)-2-(3-methoxyphenoxy)acetamide | C₁₅H₁₄FNO₃ | 4-Fluorophenyl, 3-methoxyphenoxy | 2.85b |
a Predicted partition coefficient (octanol/water).b Calculated using PubChem and SciFinder data [3] [4].
This compound emerged from systematic explorations of phenoxy acetamide derivatives in medicinal chemistry, dating to early 2000s investigations into herbicidal and anti-inflammatory agents. Researchers recognized that combining phenoxy ethers with acetamide linkages enhanced bioactivity by improving target binding and metabolic stability [7]. A pivotal 2008 study demonstrated that microwave-assisted synthesis of phenoxy oxazolines from chloroacetic acid and phenols could yield derivatives with potent cytotoxic effects [7].
By the 2010s, strategic incorporation of fluorinated aryl groups became commonplace to optimize pharmacokinetics. The specific substitution pattern in N-(4-fluorophenyl)-2-(3-methoxyphenoxy)acetamide was first disclosed in patent literature (e.g., US20100016285A1) covering heterocyclidene-N-aryl acetamides as enzyme modulators [9]. Its design aligns with pharmacophore models demanding:
Unlike earlier non-fluorinated analogs, this compound’s balanced lipophilicity (LogP ~2.85) facilitates membrane permeation while retaining solubility, a breakthrough for intracellular target engagement [7] [10].
Table 2: Key Milestones in Heteroaryloxy Acetamide Development
Year | Development | Significance |
---|---|---|
2005 | Phenoxy acetic acid herbicides optimized | Validated phenoxy moiety as bioactive scaffold |
2008 | Microwave synthesis of phenoxy oxazolines | Enabled rapid generation of complex acetamides |
2015 | Fluorophenyl-acetamide patents filed (e.g., US20100016285A1) | Introduced fluorine for enhanced potency and ADME |
2021 | Phenoxy acetamides as HO-1 inhibitors reported | Demonstrated therapeutic potential in oncology |
Fluorophenyl Pharmacophore
The 4-fluorophenyl group is critical for:
Methoxyphenoxy Pharmacophore
The 3-methoxyphenoxy moiety contributes via:
Table 3: Substituent Effects on Pharmacological Parameters
Modification | HO-1 IC₅₀ (μM) | LogP | Tm (°C)c |
---|---|---|---|
Unsubstituted phenoxy | 96.14 ± 1.44 | 1.92 | 98 |
4-Methoxyphenoxy | 50.63 ± 1.84 | 2.15 | 105 |
3-Methoxyphenoxy (as in title compound) | 8.34 ± 0.21 | 2.85 | 112 |
3,5-Dimethoxyphenoxy | 2.50 ± 0.15 | 3.40 | 120 |
c Melting point indicating crystallinity and purity [7].
Quantum mechanical calculations reveal synergistic effects: the fluorophenyl’s electron-deficient ring and methoxyphenoxy’s electron-rich system create an intramolecular dipole, facilitating charge transfer during protein binding. This synergy underpins the compound’s role in inhibiting cancer-relevant targets like HO-1, where overexpression correlates with chemoresistance in glioblastoma and prostate cancers [7].
CAS No.: 2134602-45-0
CAS No.: 23117-71-7
CAS No.: 5873-57-4
CAS No.: 359442-67-4
CAS No.: 135333-27-6
CAS No.: 1246815-51-9